molecular formula C10H21ClN2 B14624403 1-(2-Chloroethyl)-4-propyl-1,4-diazepane CAS No. 59044-48-3

1-(2-Chloroethyl)-4-propyl-1,4-diazepane

Cat. No.: B14624403
CAS No.: 59044-48-3
M. Wt: 204.74 g/mol
InChI Key: VPRWOJLAAMLANC-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-4-propyl-1,4-diazepane is an organic compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a chloroethyl group and a propyl group attached to the diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-4-propyl-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

1,4-Diazepane+2-Chloroethyl chlorideNaOH, refluxThis compound\text{1,4-Diazepane} + \text{2-Chloroethyl chloride} \xrightarrow{\text{NaOH, reflux}} \text{this compound} 1,4-Diazepane+2-Chloroethyl chlorideNaOH, reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be explored to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-4-propyl-1,4-diazepane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include azidoethyl, thioethyl, or alkoxyethyl derivatives.

    Oxidation: N-oxides of the diazepane ring.

    Reduction: Ethyl-substituted diazepane derivatives.

Scientific Research Applications

1-(2-Chloroethyl)-4-propyl-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-4-propyl-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroethyl)-4-methyl-1,4-diazepane
  • 1-(2-Chloroethyl)-4-ethyl-1,4-diazepane
  • 1-(2-Chloroethyl)-4-butyl-1,4-diazepane

Uniqueness

1-(2-Chloroethyl)-4-propyl-1,4-diazepane is unique due to the specific combination of its chloroethyl and propyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Properties

CAS No.

59044-48-3

Molecular Formula

C10H21ClN2

Molecular Weight

204.74 g/mol

IUPAC Name

1-(2-chloroethyl)-4-propyl-1,4-diazepane

InChI

InChI=1S/C10H21ClN2/c1-2-5-12-6-3-7-13(8-4-11)10-9-12/h2-10H2,1H3

InChI Key

VPRWOJLAAMLANC-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCN(CC1)CCCl

Origin of Product

United States

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